methyl 2-[(2Z)-6-methoxy-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-6-methoxy-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a tetrahydroisoquinoline sulfonyl group, a methoxy substituent, and a methyl acetate side chain. The (2Z) configuration indicates the stereochemistry of the imino double bond.
Properties
IUPAC Name |
methyl 2-[2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6S2/c1-35-21-9-12-23-24(15-21)37-27(30(23)17-25(31)36-2)28-26(32)19-7-10-22(11-8-19)38(33,34)29-14-13-18-5-3-4-6-20(18)16-29/h3-12,15H,13-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVBSVVWLCMZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501109927 | |
| Record name | Methyl 2-[[4-[(3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]benzoyl]imino]-6-methoxy-3(2H)-benzothiazoleacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501109927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865200-00-6 | |
| Record name | Methyl 2-[[4-[(3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]benzoyl]imino]-6-methoxy-3(2H)-benzothiazoleacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865200-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[4-[(3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]benzoyl]imino]-6-methoxy-3(2H)-benzothiazoleacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501109927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-6-methoxy-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiazole ring, the introduction of the tetrahydroisoquinoline moiety, and the final esterification to obtain the methyl ester. Common reagents used in these steps include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-6-methoxy-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Methyl 2-[(2Z)-6-methoxy-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and neuroprotective effects.
Medicine: The compound is explored as a potential drug candidate for various diseases, including neurodegenerative disorders and infections.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-6-methoxy-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease progression or activate receptors that promote cell survival and function.
Comparison with Similar Compounds
3-(2-Acetyloxy-Substitutedphenyl)-4-Benzoyl-5-[2-Mercapto-4-(2’-Acetyloxy-Substitutedphenyl)Imidazolo]-Δ²-Isoxazoline (5)
- Molecular Formula : C₂₉H₂₁N₃O₆SCl₂
- Key Features : Isoxazoline and imidazolo rings, acetyloxy substituents.
- Synthesis : Prepared via acetic anhydride-mediated acetylation in acetic acid, yielding a white amorphous solid (74% yield, m.p. 138°C) .
- Contrast: Unlike the target compound, this analog lacks the benzothiazole core and tetrahydroisoquinoline sulfonyl group, but shares sulfonyl and aromatic moieties.
Methyl 2-[(2Z)-2-[(1,3-Benzothiazole-2-Carbonyl)Imino]-6-Methanesulfonyl-2,3-Dihydro-1,3-Benzothiazol-3-yl]Acetate (1164467-71-3)
- Key Features : Benzothiazole core with methanesulfonyl and benzothiazole-2-carbonyl substituents.
- Structural Comparison: Replaces the methoxy group with methanesulfonyl and substitutes the tetrahydroisoquinoline sulfonyl with a benzothiazole-2-carbonyl group. These changes likely enhance electron-withdrawing effects and alter solubility .
Triazolbenzo[d]Thiazoles
- Key Features : Fused triazole-benzothiazole systems.
- Biological Relevance: Demonstrated neuroprotective activity, suggesting benzothiazole derivatives may target neurological pathways. The absence of a sulfonyl group in these compounds highlights the unique role of the tetrahydroisoquinoline sulfonyl group in the target compound .
Sulfonylurea-Based Methyl Esters in Agrochemicals
Compounds like triflusulfuron methyl ester and metsulfuron methyl ester () share the methyl ester and sulfonylurea motifs but are tailored for herbicidal activity. Their triazine rings contrast with the benzothiazole-imino system of the target compound, underscoring divergent applications despite structural overlaps .
Computational Similarity Assessment
Per the similar property principle (), molecular fingerprints (e.g., Morgan fingerprints) could quantify structural similarity between the target compound and known bioactive analogs. For instance, gefitinib-like similarity searches might identify kinase inhibitors, but activity cliffs (exceptions to the principle) necessitate experimental validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
